molecular formula C16H22N2OS B5316449 1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine

1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine

Cat. No. B5316449
M. Wt: 290.4 g/mol
InChI Key: GBXLQWBCVIWVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is not fully understood. It is believed to act as a dopamine D4 receptor ligand, which could lead to changes in neurotransmitter signaling and ultimately affect behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine can affect behavior and cognition in animal models. It has been shown to have anxiolytic and antidepressant effects, as well as effects on locomotor activity and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine in lab experiments is its specificity for the dopamine D4 receptor. This allows researchers to study the effects of dopamine signaling on behavior and cognition in a more targeted way. However, one limitation is that the compound has not yet been extensively studied in humans, so its safety and efficacy are not fully understood.

Future Directions

There are several potential future directions for research on 1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine. One direction could be to further investigate its potential as a treatment for neurological disorders such as schizophrenia and Parkinson's disease. Another direction could be to study its effects on other neurotransmitter systems, such as the serotonin system, to gain a more comprehensive understanding of its mechanism of action. Additionally, more studies in humans could help to better understand its safety and efficacy.

Synthesis Methods

The synthesis of 1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine involves a series of chemical reactions. The starting materials are piperazine and 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, which are reacted to form the corresponding acid chloride. This acid chloride is then reacted with allylamine to form the desired compound.

Scientific Research Applications

1-allyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine has been studied for its potential applications in scientific research. It has been shown to have activity as a dopamine D4 receptor ligand, which could be useful in the development of treatments for neurological disorders such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-7-17-8-10-18(11-9-17)16(19)15-12-13-5-3-4-6-14(13)20-15/h2,12H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLQWBCVIWVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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